Cas no 7145-38-2 ((1)benzopyrano(5,4,3-cde)(1,3)dioxolo(4,5-h)(1)benzopyran-5,11-dione, 1,2,3-trimethoxy-)

(1)benzopyrano(5,4,3-cde)(1,3)dioxolo(4,5-h)(1)benzopyran-5,11-dione, 1,2,3-trimethoxy- structure
7145-38-2 structure
Product Name:(1)benzopyrano(5,4,3-cde)(1,3)dioxolo(4,5-h)(1)benzopyran-5,11-dione, 1,2,3-trimethoxy-
CAS-nummer:7145-38-2
MF:C8H10N2O2S
MW:198.242200374603
CID:1750174
PubChem ID:252400
Update Time:2025-04-21

(1)benzopyrano(5,4,3-cde)(1,3)dioxolo(4,5-h)(1)benzopyran-5,11-dione, 1,2,3-trimethoxy- Chemische en fysische eigenschappen

Naam en identificatie

    • (1)benzopyrano(5,4,3-cde)(1,3)dioxolo(4,5-h)(1)benzopyran-5,11-dione, 1,2,3-trimethoxy-
    • 2-cyano-N-(4-methyl-thiazol-2-yl)-acetamide
    • AC1LEVR1
    • N-(4-methyl-2-thiazolyl)-3-oxobutanamide
    • AKOS000172232
    • N-(4-methyl-thiazol-2-yl)-acetoacetamide
    • ZINC00064985
    • N-(4-Methyl-thiazol-2-yl)-acetoacetamid
    • SBB015803
    • 2-cyanoacetamido-4-methylthiazole
    • CTK1B9691
    • N-(4-methylthiazol-2-yl)-2-cyanoacetamide
    • Oprea1_831509
    • F1711-0244
    • 2-cyano-N-(4-methyl(1,3-thiazol-2-yl))acetamide
    • 2-cyano-N-(4-methyl-thiazol-2-yl)-acetamide; AC1LEVR1; N-(4-methyl-2-thiazolyl)-3-oxobutanamide; AKOS000172232; N-(4-methyl-thiazol-2-yl)-acetoacetamide; ZINC00064985; N-(4-Methyl-thiazol-2-yl)-acetoacetamid; SBB015803; 2-cyanoacetamido-4-methylthiazole; CTK1B9691; N-(4-methylthiazol-2-yl)-2-cyanoacetamide; Oprea1_831509; F1711-0244; 2-cyano-N-(4-methyl(1,3-thiazol-2-yl))acetamide;
    • NSC-74307
    • NSC74307
    • N-(4-Methyl-1,3-thiazol-2-yl)-3-oxobutanimidic acid
    • 2-Acetoacetamido-4-methylthiazole, AldrichCPR
    • DTXSID40991847
    • 7145-38-2
    • AKOS010156758
    • Inchi: 1S/C8H10N2O2S/c1-5-4-13-8(9-5)10-7(12)3-6(2)11/h4H,3H2,1-2H3,(H,9,10,12)
    • InChI-sleutel: YTHNCQICYKCLCC-UHFFFAOYSA-N
    • LACHT: S1C=C(C)N=C1NC(CC(C)=O)=O

Berekende eigenschappen

  • Exacte massa: 372.04806
  • Monoisotopische massa: 198.046
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 3
  • Complexiteit: 220
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.3
  • Topologisch pooloppervlak: 87.3Ų

Experimentele eigenschappen

  • Dichtheid: 1.307
  • Brekindex: 1.589
  • PSA: 98.75
  • LogboekP: 1.44210
Aanbevolen leveranciers
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd